molecular formula C14H21NO B12657124 3,3,5-Trimethyl-1-(2-pyridyl)cyclohexan-1-ol CAS No. 84962-68-5

3,3,5-Trimethyl-1-(2-pyridyl)cyclohexan-1-ol

Cat. No.: B12657124
CAS No.: 84962-68-5
M. Wt: 219.32 g/mol
InChI Key: OUQTUNGKRGOVFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol typically involves the reaction of 2-pyridinecarboxaldehyde with 3,3,5-trimethylcyclohexanone in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,5-trimethyl-1-(2-pyridyl)cyclohexan-1-ol is unique due to the presence of both the pyridyl group and the trimethyl-substituted cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

84962-68-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3,3,5-trimethyl-1-pyridin-2-ylcyclohexan-1-ol

InChI

InChI=1S/C14H21NO/c1-11-8-13(2,3)10-14(16,9-11)12-6-4-5-7-15-12/h4-7,11,16H,8-10H2,1-3H3

InChI Key

OUQTUNGKRGOVFX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C2=CC=CC=N2)O)(C)C

Origin of Product

United States

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